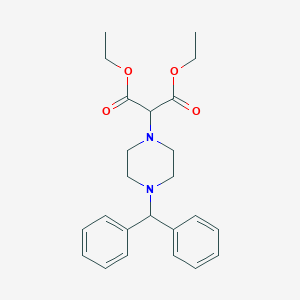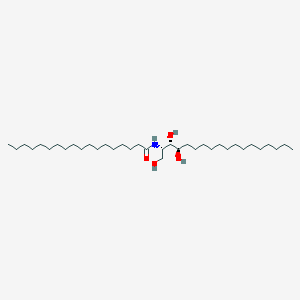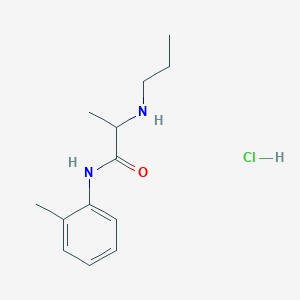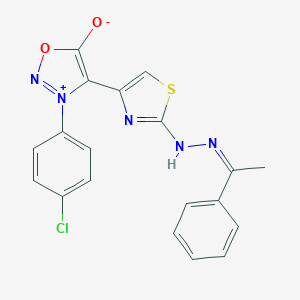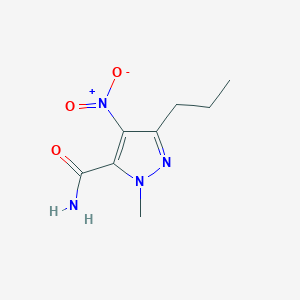
6-苯基吡啶甲醛
描述
6-Phenylpicolinaldehyde (6-PPA) is a synthetic chemical compound with a wide range of applications in scientific research and industrial processes. It is an aldehyde that has a phenyl group attached to the carbonyl group. 6-PPA is used as a starting material for the synthesis of a wide range of compounds, such as heterocyclic materials, pharmaceuticals, and other organic compounds. 6-PPA is also used in the production of polymers, in the manufacture of dyes and in the manufacture of detergents and cosmetics.
科学研究应用
抗氧化剂和自由基清除特性
6-苯基吡啶甲醛及其衍生物因其抗氧化特性而受到研究。例如,L-色氨酸与苯酚醛(包括苯甲醛,一种与 6-苯基吡啶甲醛在结构上相关的化合物)的反应产生酚类四氢-β-咔啉生物碱。这些化合物显示出显着的抗氧化特性和自由基清除活性,表明具有潜在的治疗应用 (Herraiz, Galisteo, & Chamorro, 2003)。
化学合成和催化
6-苯基吡啶甲醛在各种化学合成中发挥作用。例如,苯甲醛与其他化合物的反应导致开发出具有在制药和材料科学中潜在应用的新缩合产物。这些化合物,如 6-芳基-1,5-二甲氧羰基-2-甲基-4-吗啉代-1,3-环己二烯,已显示出有效的钙通道阻断活性 (Nitta, Takimoto, & Ueda, 1992)。此外,苯甲醛衍生物已用于合成大环 Zn(II) 配合物,该化合物可用作氧化反应中的催化剂 (Wang 等人,2021)。
分子相互作用研究
对分子相互作用的研究,例如苯甲醛-水簇的行为,提供了对溶质-水相互作用的见解,这对于理解生物和化学过程至关重要。该领域的研究有助于理解水溶液的结构和动力学,这在生物和化学系统中都是基础 (Li 等人,2023)。
化学传感和荧光传感
6-苯基吡啶甲醛的衍生物用于开发化学传感器。例如,1,10-菲咯啉衍生物(可以由与 6-苯基吡啶甲醛相关的化合物合成)已显示出作为检测阳离子和阴离子的化学传感器的潜力。这些传感器对于环境和生物系统中的应用非常重要 (Alreja & Kaur, 2016)。
作用机制
Target of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
The specific biochemical pathways affected by 6-Phenylpicolinaldehyde are not well-studied. Biochemical pathways are a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties (Absorption, Distribution, Metabolism, and Excretion) are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics . .
属性
IUPAC Name |
6-phenylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZMGWZOXQPFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542865 | |
| Record name | 6-Phenylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157402-44-3 | |
| Record name | 6-Phenylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 157402-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


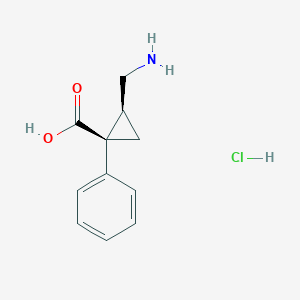
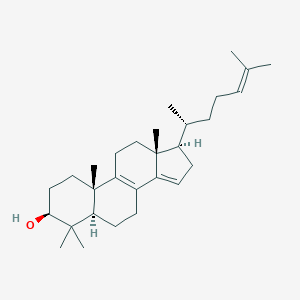

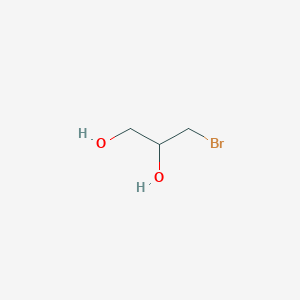
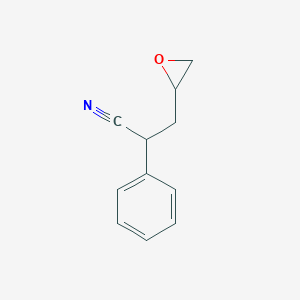
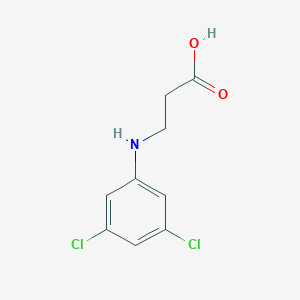
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
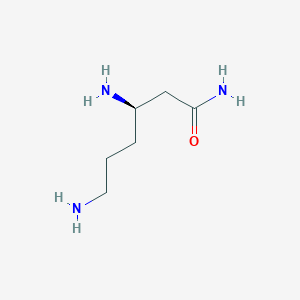
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
